molecular formula C15H24BNO2S B12084123 Piperidine, 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]- CAS No. 1278579-62-6

Piperidine, 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]-

Cat. No.: B12084123
CAS No.: 1278579-62-6
M. Wt: 293.2 g/mol
InChI Key: FHMILFMVQMSIIR-UHFFFAOYSA-N
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Description

Piperidine, 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]- is a compound that features a piperidine ring substituted with a thienyl group and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine, 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]- typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the thienyl and piperidine precursors.

    Borylation Reaction: The thienyl precursor undergoes a borylation reaction to introduce the dioxaborolane group. This reaction is often catalyzed by palladium and requires a base such as potassium carbonate.

    Coupling Reaction: The borylated thienyl compound is then coupled with the piperidine precursor using a Suzuki-Miyaura cross-coupling reaction. This step also involves a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are scaled up using industrial reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

Piperidine, 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the thienyl or piperidine rings.

    Substitution: The compound can undergo substitution reactions, particularly at the thienyl ring, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce various functional groups onto the thienyl ring.

Scientific Research Applications

Piperidine, 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]- has several scientific research applications:

    Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules.

    Medicinal Chemistry: It is investigated for its potential pharmacological properties and as a precursor for drug development.

    Material Science: The compound is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Piperidine, 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]- involves its interaction with molecular targets and pathways. The dioxaborolane moiety can interact with biological molecules, potentially inhibiting or modifying their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate

Uniqueness

Piperidine, 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]- is unique due to its specific combination of a piperidine ring, thienyl group, and dioxaborolane moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

1278579-62-6

Molecular Formula

C15H24BNO2S

Molecular Weight

293.2 g/mol

IUPAC Name

1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]piperidine

InChI

InChI=1S/C15H24BNO2S/c1-14(2)15(3,4)19-16(18-14)12-8-9-13(20-12)17-10-6-5-7-11-17/h8-9H,5-7,10-11H2,1-4H3

InChI Key

FHMILFMVQMSIIR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)N3CCCCC3

Origin of Product

United States

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